![molecular formula C22H36O3 B13829765 (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol, also known as [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol, is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including an acetyloxy group, an ethenyl group, and a methylene group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the acetyloxy group allows for oxidation reactions, which can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to form saturated hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s functional groups suggest potential pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the ethenyl and methylene groups can interact with various enzymes and receptors. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol include other naphthalene derivatives with similar functional groups. These compounds may share some chemical properties but differ in their stereochemistry and specific functional group arrangements. Examples of similar compounds include:
- (1S, 4aS, 7R, 8R, 8aR) DecaHydro-1,4a-dimethyl-7-(1-methylethyl)-1,8-naphthalenediol
- Other acetyloxy and ethenyl-substituted naphthalene derivatives .
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(3S)-5-[(1S,4S,4aS,8aR)-4-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,25-16(3)23)13-10-17-15(2)14-18(24)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3/t17-,18-,19-,21+,22+/m0/s1 |
InChI Key |
BSXKTJYNJOKMRN-TZWCSUAMSA-N |
Isomeric SMILES |
CC(=O)O[C@@](C)(CC[C@H]1C(=C)C[C@@H]([C@@H]2[C@@]1(CCCC2(C)C)C)O)C=C |
Canonical SMILES |
CC(=O)OC(C)(CCC1C(=C)CC(C2C1(CCCC2(C)C)C)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


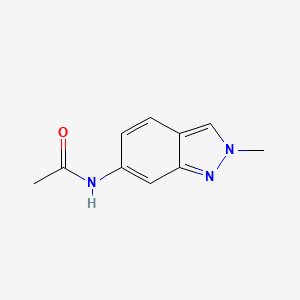
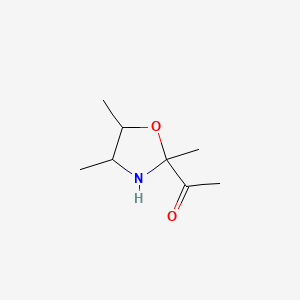

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)

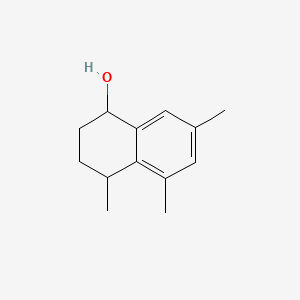
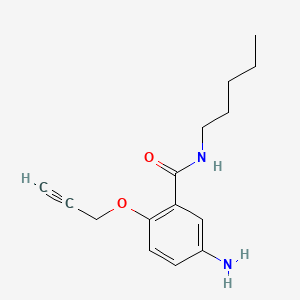

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
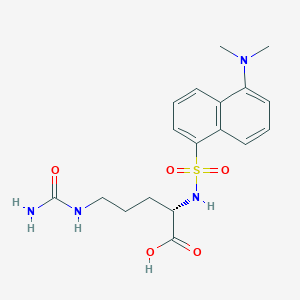
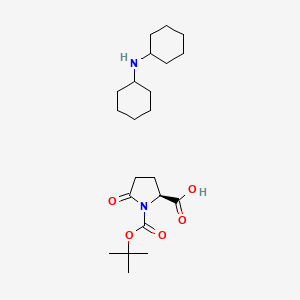


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
